N'-[(2-chloro-1,3-thiazol-5-yl)methylidene]furan-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(2-chloro-1,3-thiazol-5-yl)methylidene]furan-2-carbohydrazide is a chemical compound with the molecular formula C9H6ClN3O2S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2-chloro-1,3-thiazol-5-yl)methylidene]furan-2-carbohydrazide typically involves the reaction of 2-chloro-1,3-thiazole-5-carbaldehyde with furan-2-carbohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for N’-[(2-chloro-1,3-thiazol-5-yl)methylidene]furan-2-carbohydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
N’-[(2-chloro-1,3-thiazol-5-yl)methylidene]furan-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce various substituted products .
Scientific Research Applications
N’-[(2-chloro-1,3-thiazol-5-yl)methylidene]furan-2-carbohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it useful in biological research.
Medicine: It has potential therapeutic applications due to its biological activities, including anticancer and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N’-[(2-chloro-1,3-thiazol-5-yl)methylidene]furan-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- N’-[(2-chloro-1,3-thiazol-5-yl)methylidene]pyridine-4-carbohydrazide
- N’-[(2-chloro-1,3-thiazol-5-yl)methylidene]indole-3-carbohydrazide
Uniqueness
N’-[(2-chloro-1,3-thiazol-5-yl)methylidene]furan-2-carbohydrazide is unique due to its specific combination of the thiazole and furan rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H6ClN3O2S |
---|---|
Molecular Weight |
255.68 g/mol |
IUPAC Name |
N-[(2-chloro-1,3-thiazol-5-yl)methylideneamino]furan-2-carboxamide |
InChI |
InChI=1S/C9H6ClN3O2S/c10-9-11-4-6(16-9)5-12-13-8(14)7-2-1-3-15-7/h1-5H,(H,13,14) |
InChI Key |
OMYGIJHKJBUEAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)NN=CC2=CN=C(S2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.